

analytical methods for (4-Chloro-3-propoxyphenyl)boronic acid characterization

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Compound of Interest

Compound Name: (4-Chloro-3-propoxyphenyl)boronic acid
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An In-Depth Comparative Guide to the Analytical Characterization of (4-Chloro-3-propoxyphenyl)boronic acid

For researchers, medicinal chemists, and process development scientists, the reliable characterization of key synthetic intermediates is paramount to the success of any drug development program. **(4-Chloro-3-propoxyphenyl)boronic acid** is a crucial building block in modern organic synthesis, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds. Its purity, identity, and stability directly impact reaction yield, impurity profiles, and the quality of the final active pharmaceutical ingredient (API).

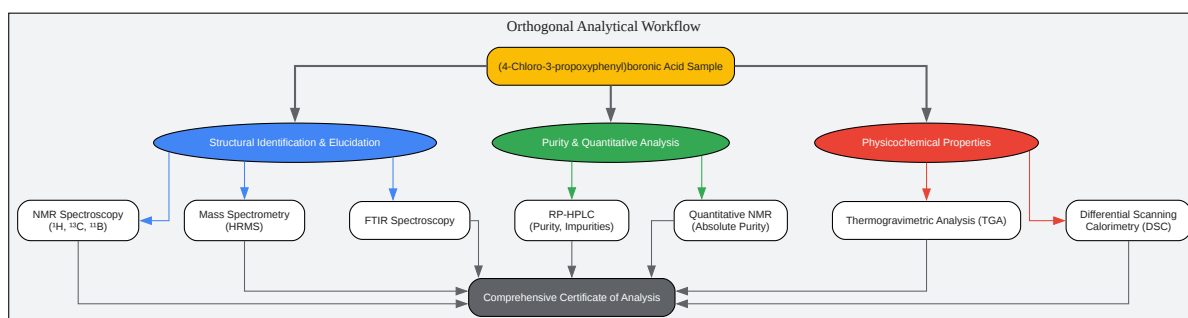
This guide provides a comprehensive, in-depth comparison of the essential analytical methods for the characterization of **(4-Chloro-3-propoxyphenyl)boronic acid**. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer insights to navigate the unique challenges posed by boronic acids.

The Analytical Challenge of Boronic Acids

Arylboronic acids are notoriously challenging to analyze due to two primary chemical behaviors:

- Dehydration to Boroxines: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines. This equilibrium can lead to complex and uninterpretable spectra, particularly in NMR, if not properly managed.[1]
- Hydrolysis of Derivatives: The boronic acid functional group is part of a dynamic system. Its corresponding esters, such as pinacol esters, are prone to hydrolysis back to the parent boronic acid, especially under typical Reverse-Phase HPLC conditions involving aqueous mobile phases.[2][3]

A robust analytical strategy, therefore, must not only identify and quantify the target molecule but also account for these potential transformations. An orthogonal approach, leveraging multiple techniques, is not just recommended; it is essential for a complete and reliable characterization.



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Figure 1: A comprehensive, orthogonal workflow for the characterization of boronic acids.

Part 1: Structural Elucidation and Identification

Unambiguous confirmation of the chemical structure is the foundation of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for structural elucidation. However, for boronic acids, sample preparation is key to obtaining high-quality data. The propensity to form boroxines in aprotic solvents like CDCl_3 can lead to peak broadening or multiple sets of signals, complicating interpretation.^[1]

Expert Insight: The most reliable method to acquire clean, sharp NMR spectra of boronic acids is to use a deuterated alcohol solvent, such as methanol- d_4 . The solvent actively breaks up the boroxine trimers by forming a solvent adduct with the boron center, resulting in a single, well-defined species in solution.^[1] The B-OH protons will rapidly exchange with the solvent's deuterium and will typically not be observed.

Experimental Protocol: ^1H and ^{13}C NMR

- **Sample Preparation:** Accurately weigh 5-10 mg of **(4-Chloro-3-propoxyphenyl)boronic acid** and dissolve in ~0.7 mL of methanol- d_4 .
- ^1H NMR Acquisition:
 - Acquire a standard proton spectrum (e.g., on a 400 MHz spectrometer).
 - Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time for quantitative applications (typically 15-30 seconds). For routine identification, a 1-2 second delay is adequate.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum. A sufficient number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of ^{13}C .

- **Data Processing:** Process the spectra using appropriate software. Reference the ^1H spectrum to the residual solvent peak of methanol- d_4 (CHD_2OD) at 3.31 ppm and the ^{13}C spectrum to the solvent peak at 49.0 ppm.

^{11}B NMR Spectroscopy: As a complementary technique, ^{11}B NMR provides direct information about the boron atom's chemical environment. Boronic acids typically show a broad signal around 28-33 ppm, while boroxines appear slightly downfield at ~33 ppm.[4][5] This can be a useful diagnostic tool to confirm the presence of the boronic acid moiety.

Table 1: Summary of Expected Spectroscopic Data for **(4-Chloro-3-propoxyphenyl)boronic acid**

Technique	Parameter	Expected/Typical Value	Interpretation
¹ H NMR	Chemical Shift (δ)	Aromatic Protons: ~6.9-7.8 ppm (multiplets)Propoxy - OCH ₂ -: ~4.0 ppm (triplet)Propoxy -CH ₂ -: ~1.8 ppm (sextet)Propoxy -CH ₃ : ~1.0 ppm (triplet)	Confirms the arrangement of protons on the aromatic ring and the propoxy chain.
¹³ C NMR	Chemical Shift (δ)	Aromatic Carbons: ~110-160 ppmCarbon-Boron (C- B): Signal may be broad or unobserved.Propoxy Carbons: ~15-70 ppm	Confirms the carbon skeleton of the molecule.
¹¹ B NMR	Chemical Shift (δ)	~28-33 ppm (broad singlet)	Confirms the presence of a trigonal planar boronic acid.[4]
HRMS (ESI+)	m/z	Calculated [M+H] ⁺ : 215.0531	Found: 215.05XX (within 5 ppm)
FTIR	Wavenumber (cm ⁻¹)	~3200-3400 (broad, O-H stretch)~1350- 1450 (strong, B-O stretch)~1250 (C-O-C stretch)~700-800 (C- Cl stretch)	Confirms the presence of key functional groups.[6] [7][8]

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition of the molecule. Electrospray Ionization (ESI) is a common and effective technique.

Expert Insight: Boronic acids can be challenging in MS due to in-source reactions. Be aware of the potential for dehydration ($[M+H-H_2O]^+$) or the formation of solvent adducts.[9][10] Negative ion mode can also be useful, often showing a $[M-H]^-$ ion or adducts with mobile phase components.[11] Running the analysis with a well-calibrated instrument and comparing the found mass to the theoretical mass with high precision (e.g., < 5 ppm error) provides strong evidence of the compound's identity.

Experimental Protocol: HRMS via Direct Infusion

- Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrument Setup: Use an ESI-TOF or ESI-Orbitrap mass spectrometer calibrated according to the manufacturer's instructions.
- Data Acquisition: Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min) and acquire the spectrum in positive ion mode.
- Data Analysis: Identify the monoisotopic peak corresponding to the protonated molecule $[M+H]^+$ and compare its exact mass to the calculated theoretical mass.

Part 2: Purity Assessment and Quantification

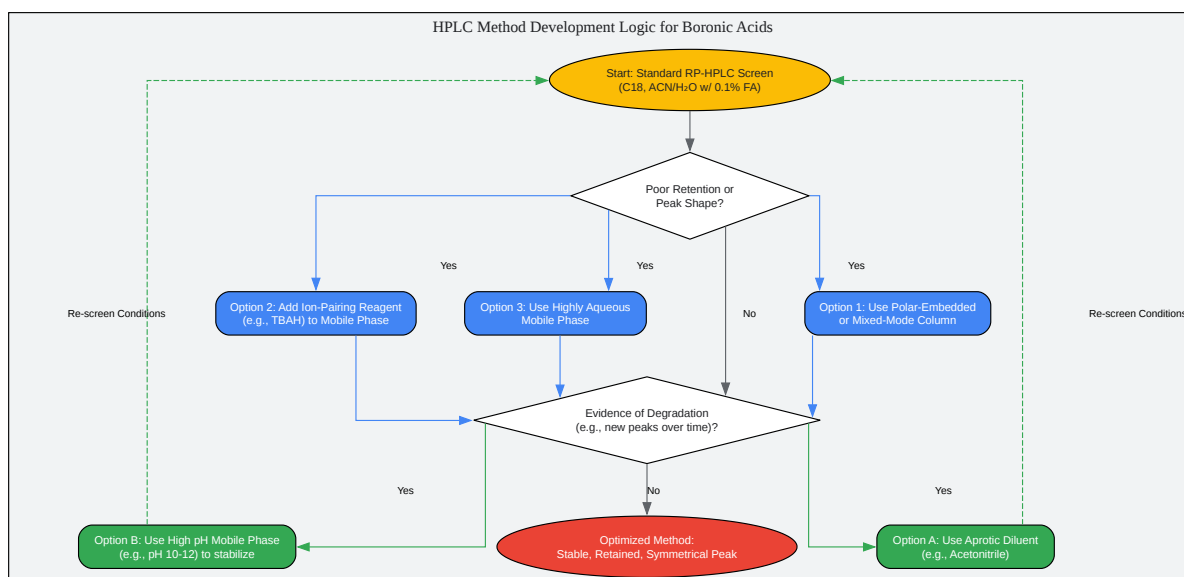
Determining the purity of a synthetic intermediate is arguably the most critical aspect of its characterization. An orthogonal approach, using both chromatography and spectroscopy, provides the most trustworthy results.[12]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for purity analysis in the pharmaceutical industry.[13] However, standard "plug-and-play" methods are often inadequate for boronic acids due to their polarity and reactivity.

Expert Insight & Method Development Logic: A successful HPLC method for **(4-Chloro-3-propoxyphenyl)boronic acid** must overcome two main hurdles: poor retention and potential

on-column hydrolysis. The following decision-making process illustrates a logical approach to method development.



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Figure 2: A decision tree for developing a robust HPLC method for boronic acids.

For **(4-Chloro-3-propoxyphenyl)boronic acid**, a method using a modern C18 column with low silanol activity and a simple acetonitrile/water mobile phase is often a good starting point. The use of aprotic diluents is highly recommended to ensure sample stability in the autosampler.[2]

Experimental Protocol: RP-HPLC Purity Determination

- Instrumentation: HPLC or UPLC system with UV detection.
- Column: Acquity BEH C18, 1.7 μm , 2.1 x 50 mm, or equivalent.[9]
- Mobile Phase A: 10 mM Ammonium Acetate in Water.[9]
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.5 mL/min.
- Column Temperature: 40 °C.
- Detection: UV at 254 nm.
- Injection Volume: 1 μL .
- Sample Diluent: Acetonitrile.
- Sample Concentration: 0.5 mg/mL.

System Suitability (Trustworthiness Pillar): Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This is a core principle of analytical procedure validation.[14][15]

- Standard Injection: Inject a standard solution of **(4-Chloro-3-propoxyphenyl)boronic acid** five times.
- Acceptance Criteria:

- Repeatability: Relative Standard Deviation (RSD) of the peak area should be $\leq 2.0\%$.
- Tailing Factor: Should be between 0.8 and 1.5.
- Theoretical Plates: Should be > 2000 .

Quantitative NMR (qNMR)

qNMR is a powerful primary method for determining purity without the need for a specific reference standard of the same compound.^{[12][16]} It relies on comparing the integral of a known analyte signal to the integral of a certified, high-purity internal standard with a known concentration.

Expert Insight: The choice of internal standard is critical. It must be stable, have a simple spectrum with at least one signal that is well-resolved from any analyte signals, and be accurately weighed. Maleic acid or dimethyl sulfone are common choices. The experiment must be run under conditions that ensure accurate integration, primarily a long relaxation delay (D1).

Experimental Protocol: Purity by qNMR

- Sample Preparation:
 - Accurately weigh ~15 mg of **(4-Chloro-3-propoxyphenyl)boronic acid** into a vial.
 - Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
 - Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO- d_6).
- ^1H NMR Acquisition:
 - Crucial Parameter: Set the relaxation delay (D1) to at least 30 seconds to ensure full relaxation of all protons.
 - Ensure a 90° pulse is used.
 - Acquire the spectrum with a high signal-to-noise ratio.

- Data Processing & Calculation:
 - Carefully integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.
 - Calculate the purity using the following formula: $\text{Purity (\%)} = (I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{std}} / I_{\text{std}}) * (MW_{\text{analyte}} / MW_{\text{std}}) * (m_{\text{std}} / m_{\text{analyte}}) * P_{\text{std}}$ Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.

Table 2: Orthogonal Purity Comparison

Method	Principle	Result	Advantages/Disadvantages
RP-HPLC	Chromatographic separation with UV detection	Purity: 99.5% (Area %) Impurity A: 0.2% Impurity B: 0.1%	Pro: Excellent for resolving and quantifying impurities. Con: Assumes all impurities have the same response factor as the main peak.
qNMR	Spectroscopic comparison to an internal standard	Purity: 99.2% (w/w)	Pro: Provides an absolute purity value (mass/mass); orthogonal to chromatography. Con: May not detect impurities that lack ¹ H signals or are co-integrated.

Part 3: Physicochemical Properties

Thermal Analysis (TGA/DSC)

Thermal analysis provides critical information on the stability, melting point, and presence of solvates or hydrates.

- Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For a boronic acid, this can reveal dehydration events (loss of water to form boroxine) or decomposition at higher temperatures.[17][18]
- Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point and identify other thermal events like glass transitions or polymorphic transitions.[19][20]

Experimental Protocol: TGA/DSC

- Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA or DSC pan.
- TGA Method: Heat the sample from 30 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.
- DSC Method: Heat the sample from 30 °C to 200 °C (or above its melt) at a rate of 10 °C/min under a nitrogen atmosphere.
- Data Analysis:
 - From the TGA curve, identify the temperatures at which mass loss occurs.
 - From the DSC thermogram, determine the onset and peak temperature of the melting endotherm.

Table 3: Summary of Thermal Analysis Data

Technique	Parameter	Observed Value	Interpretation
TGA	Onset of Decomposition	> 250 °C	Indicates good thermal stability under the tested conditions.
DSC	Melting Point (Onset)	e.g., 145-150 °C	A sharp melting endotherm is indicative of a pure, crystalline material.

Summary and Recommendations

The comprehensive characterization of **(4-Chloro-3-propoxyphenyl)boronic acid** requires a multi-technique, orthogonal approach. No single method can provide a complete picture of its identity, purity, and stability.

- For Identity: A combination of ¹H NMR (in methanol-d₄), ¹³C NMR, and HRMS is required for unequivocal structural confirmation. FTIR serves as a valuable complementary technique.
- For Purity: RP-HPLC is the primary tool for separating and quantifying process-related impurities. This should be corroborated with qNMR to obtain an absolute, orthogonal purity value.
- For Physicochemical Properties: DSC and TGA are essential for determining the melting point and thermal stability, which are critical parameters for process development and material handling.

By integrating the data from these distinct yet complementary analytical methods, researchers and drug development professionals can build a robust and trustworthy data package, ensuring the quality and suitability of **(4-Chloro-3-propoxyphenyl)boronic acid** for its intended synthetic applications.

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